molecular formula C9H11N B081543 2-Benzylaziridine CAS No. 13906-90-6

2-Benzylaziridine

Cat. No.: B081543
CAS No.: 13906-90-6
M. Wt: 133.19 g/mol
InChI Key: LKQAJXTWYDNYHK-UHFFFAOYSA-N
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Description

2-Benzylaziridine is an organic compound with the molecular formula C₉H₁₁N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The benzyl group attached to the aziridine ring significantly influences its chemical properties and reactivity.

Mechanism of Action

Target of Action

2-Benzylaziridine primarily targets nucleophilic sites within biological molecules. Its aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA, proteins, and other cellular components . This reactivity is crucial for its biological activity, as it can form covalent bonds with these targets, leading to significant biochemical changes.

Mode of Action

The mode of action of this compound involves the nucleophilic ring-opening reaction. When this compound encounters nucleophilic sites, the aziridine ring opens, forming a covalent bond with the nucleophile . This reaction can lead to the modification of nucleic acids and proteins, potentially disrupting their normal functions. For example, when interacting with DNA, it can cause cross-linking or alkylation, leading to mutations or cell death .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those involving DNA replication and repair. By forming covalent bonds with DNA, it can inhibit DNA polymerase activity, leading to replication stress and activation of DNA damage response pathways . This can result in cell cycle arrest, apoptosis, or senescence, depending on the extent of the damage and the cell’s ability to repair it .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and therapeutic efficacy. The compound is likely absorbed through passive diffusion due to its small size and lipophilicity . Once in the bloodstream, it can distribute widely across tissues. Metabolism primarily occurs in the liver, where it may undergo enzymatic ring-opening and subsequent conjugation reactions . Excretion is mainly through the kidneys, with metabolites being eliminated in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylaziridine can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-benzyl-2-chloroethylamine using a strong base like sodium hydride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylaziridine undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted amines and alcohols.

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary amines.

Scientific Research Applications

2-Benzylaziridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-benzylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAJXTWYDNYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930295
Record name 2-Benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13906-90-6
Record name 2-(Phenylmethyl)aziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13906-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylaziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylaziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.238
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Benzylaziridine formed and what is its significance in the study of iodoamphetamine?

A: this compound is formed through the intramolecular cyclization of 2-amino-1-iodo-3-phenylpropane (iodoamphetamine) under gas chromatographic conditions. [] This reaction involves the expulsion of hydrogen iodide (HI) from iodoamphetamine, leading to the formation of the aziridine ring. [] The identification of this compound as a degradation product of iodoamphetamine under these conditions is crucial for accurate analysis and interpretation of gas chromatography-mass spectrometry (GC-MS) data. [] This finding highlights the importance of understanding the stability and potential degradation pathways of compounds during analytical procedures.

Q2: What are the structural similarities between this compound and amphetamines, and what does this suggest about its potential biological activity?

A: While the provided abstracts don't contain specific structural data for this compound, they indicate it is a "cyclic analog of amphetamines." [] This suggests a structural resemblance that could potentially translate to similar biological activity. Further research is needed to investigate the specific pharmacological properties of this compound, its potential interactions with biological targets, and any potential effects it might exert.

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